molecular formula C11H8N2O3 B6385193 (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% CAS No. 1261928-78-2

(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95%

Cat. No. B6385193
CAS RN: 1261928-78-2
M. Wt: 216.19 g/mol
InChI Key: SEVFVIKKFAGBAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine (2,4-DHPFP) is an organic compound that has been the focus of numerous scientific studies due to its potential applications in both research and industry. This organic compound has been identified as a potential chemical intermediate for the synthesis of pharmaceuticals and other compounds, as well as a potential building block for the synthesis of larger molecules. In addition, 2,4-DHPFP has been studied for its potential as a therapeutic agent, as well as its effects on biochemical and physiological processes. In

Scientific Research Applications

(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential applications in scientific research. The compound has been identified as a potential chemical intermediate for the synthesis of pharmaceuticals and other compounds, as well as a potential building block for the synthesis of larger molecules. Additionally, (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential applications in biotechnology, such as for the development of biosensors, gene delivery systems, and enzyme inhibitors.

Mechanism of Action

The mechanism of action of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% is not yet fully understood. However, it is believed that the compound may interact with proteins and enzymes, as well as other molecules, in order to produce its effects. Additionally, the compound may act as an inhibitor of certain biochemical pathways.
Biochemical and Physiological Effects
(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% has been studied for its potential effects on biochemical and physiological processes. The compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and tyrosinase. Additionally, the compound has been shown to modulate the activity of certain proteins, such as the transcription factor NF-κB. Furthermore, the compound has been shown to possess antioxidant activity, as well as to possess anti-inflammatory and anti-cancer properties.
Advantages and Limitations for Laboratory Experiments
The use of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% for laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable, making it an ideal chemical intermediate for the synthesis of other compounds. Additionally, the compound can be used to study the effects of certain biochemical and physiological processes, such as enzyme inhibition and protein modulation.
The use of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% for laboratory experiments also has several limitations. The compound is relatively expensive, making it difficult to obtain in large quantities. Additionally, the compound is not water soluble, making it difficult to use in certain experiments.

Future Directions

The potential applications of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% are vast, and there are numerous potential future directions for research. For example, further research could be conducted on the compound’s potential therapeutic applications, such as for the treatment of cancer and other diseases. Additionally, further research could be conducted on the compound’s potential applications in biotechnology, such as for the development of biosensors, gene delivery systems, and enzyme inhibitors. Furthermore, research could be conducted on the compound’s potential applications in the synthesis of larger molecules and in the development of new materials. Finally, research could be conducted on the compound’s potential effects on biochemical and physiological processes, such as its effects on enzyme activity and protein modulation.

Synthesis Methods

(2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% can be synthesized through a multi-step process involving the condensation of 4-formylphenol with pyrimidine-2,4-diol, followed by the dehydration of the resulting product. The synthesis of (2,4)-Dihydroxy-5-(4-formylphenyl)pyrimidine, 95% is relatively straightforward and can be completed in a relatively short amount of time.

properties

IUPAC Name

4-(2,4-dioxo-1H-pyrimidin-5-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3/c14-6-7-1-3-8(4-2-7)9-5-12-11(16)13-10(9)15/h1-6H,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVFVIKKFAGBAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=CNC(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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